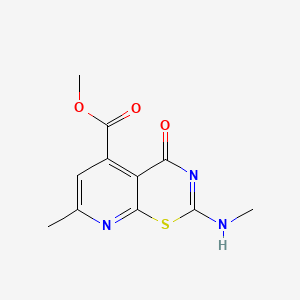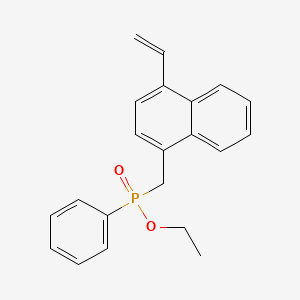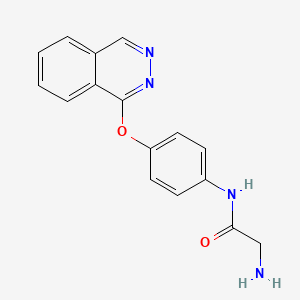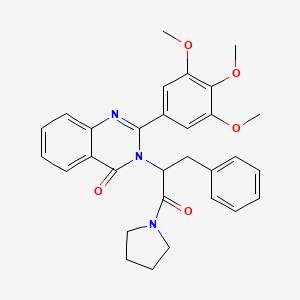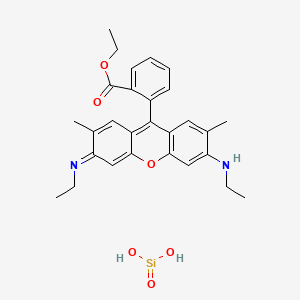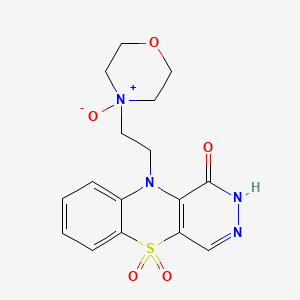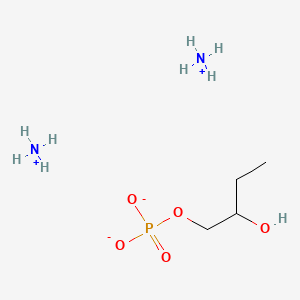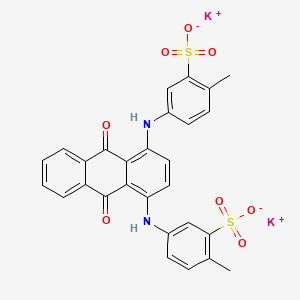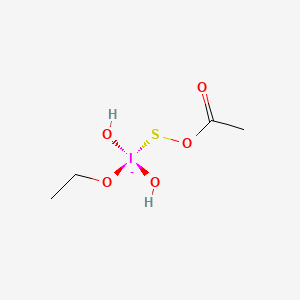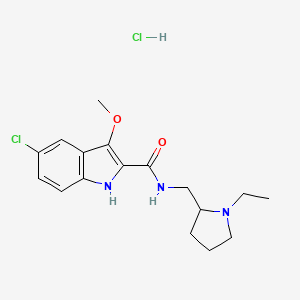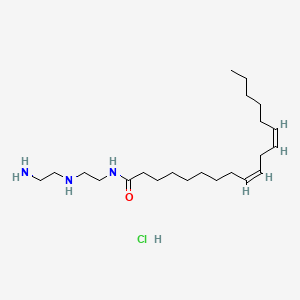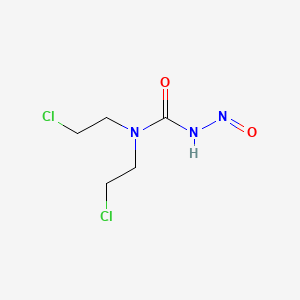
Urea, N,N-bis(2-chloroethyl)-N'-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N-bis(2-chloroethyl)-N’-nitroso-, also known as Carmustine, is a nitrosourea compound used primarily in chemotherapy. It is known for its ability to alkylate DNA and RNA, leading to the inhibition of DNA synthesis and function. This compound is particularly effective in treating brain tumors and various other malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-bis(2-chloroethyl)-N’-nitroso- typically involves the reaction of urea with 2-chloroethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then nitrosated to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to ensure the stability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N-bis(2-chloroethyl)-N’-nitroso- undergoes several types of chemical reactions, including:
Alkylation: It can alkylate DNA and RNA, leading to cross-linking and inhibition of replication and transcription.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of various by-products.
Common Reagents and Conditions
Alkylation: Typically occurs under physiological conditions, with DNA or RNA as the target.
Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Alkylation: Leads to DNA cross-links and modified RNA.
Hydrolysis: Produces various by-products, including chloroethylamine derivatives.
Scientific Research Applications
Urea, N,N-bis(2-chloroethyl)-N’-nitroso- has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying alkylation reactions and DNA cross-linking mechanisms.
Biology: Employed in research on DNA damage and repair mechanisms.
Medicine: Widely used in chemotherapy for treating brain tumors, multiple myeloma, and lymphomas.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through alkylation of DNA and RNA. It forms interstrand cross-links in DNA, preventing replication and transcription. Additionally, it can carbamoylate proteins, leading to the inhibition of essential cellular functions . The molecular targets include DNA, RNA, and various proteins involved in cellular replication and repair .
Comparison with Similar Compounds
Similar Compounds
Carmustine: Another nitrosourea compound with similar alkylating properties.
Lomustine: A related compound used in chemotherapy with a similar mechanism of action.
Uracil Mustard: An alkylating agent that also inhibits DNA synthesis but has a different chemical structure.
Uniqueness
Urea, N,N-bis(2-chloroethyl)-N’-nitroso- is unique due to its dual ability to alkylate and carbamoylate, making it highly effective in disrupting cellular processes. Its specific use in treating brain tumors highlights its ability to cross the blood-brain barrier, a feature not common to all alkylating agents .
Properties
CAS No. |
918147-51-0 |
|---|---|
Molecular Formula |
C5H9Cl2N3O2 |
Molecular Weight |
214.05 g/mol |
IUPAC Name |
1,1-bis(2-chloroethyl)-3-nitrosourea |
InChI |
InChI=1S/C5H9Cl2N3O2/c6-1-3-10(4-2-7)5(11)8-9-12/h1-4H2,(H,8,11,12) |
InChI Key |
HBCAMHAPOVKLSH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)C(=O)NN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


